2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone
Overview
Description
Scientific Research Applications
Synthetic Pathways and Chemical Modifications
The synthesis of pyranone derivatives and related compounds involves multistep reaction sequences, showcasing the chemical versatility and potential for modification of these molecules. For example, derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which share structural motifs with the compound , have been synthesized for applications requiring large Stokes shifts in fluorescence, indicating their utility in the development of fluorescent dyes and probes (Rihn et al., 2012).
Fluorescence and Photophysical Properties
Several studies have focused on the photophysical properties of pyranone derivatives, particularly their fluorescence characteristics. These compounds often exhibit pronounced fluorescence, a trait that can be tuned by modifying the molecular structure. For instance, the introduction of various substituents has been shown to affect the emission wavelengths, making these molecules suitable for use as fluorescence probes in biological and chemical sensing applications (Prior et al., 2014).
Applications in Materials Science and Sensing
The unique properties of pyranone derivatives extend to materials science, where their fluorescence and stability under specific conditions are leveraged. For example, the aggregation-induced emission (AIE) characteristics of certain heteroatom-containing organic fluorophores suggest their potential use in the fabrication of fluorescent materials and sensors. These applications exploit the ability of the compounds to switch their emission states in response to external stimuli, such as changes in pH or the presence of metal ions (Yang et al., 2013).
properties
IUPAC Name |
2-[(3-fluorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-12-5-3-4-11(8-12)16(21-15-6-1-2-7-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMBWGQKUSYHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)F)C3=C(C(=O)C=C(O3)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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